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Cat. No.: B1666543 Get Quote

Disclaimer: The following application notes and protocols are based on existing preclinical and

clinical research on aclerastide as a monotherapy for diabetic wound healing. It is important to

note that aclerastide, a peptide analog of angiotensin II, failed in Phase III clinical trials due to

a lack of efficacy.[1][2] Subsequent research has indicated that its mechanism of action

involves the upregulation of reactive oxygen species (ROS) and active matrix

metalloproteinase-9 (MMP-9), both of which are detrimental to the healing of chronic wounds.

[1][3] As such, there is no published scientific literature on the use of aclerastide in

combination with other growth factors for wound healing, and its established mechanism

suggests it would be counterproductive to such therapeutic strategies.

Application Notes
Aclerastide: Mechanism of Action and Implications for
Wound Healing
Aclerastide (also known as DSC127) is a synthetic peptide analog of angiotensin II.[1] Initially

developed for the treatment of diabetic foot ulcers, it was hypothesized to promote healing by

stimulating angiogenesis and inducing the migration of fibroblasts and keratinocytes.[1]

However, clinical trials were terminated due to futility.[2]

Subsequent preclinical studies in diabetic mouse models revealed that aclerastide's

mechanism of action is problematic for wound healing. As an angiotensin II analog, it leads to
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the production of reactive oxygen species (ROS).[1] This increase in ROS, in turn, upregulates

the activity of matrix metalloproteinase-9 (MMP-9).[1][4] In the context of diabetic wounds,

elevated levels of active MMP-9 are detrimental as they lead to the degradation of the

extracellular matrix, thereby impairing the healing process.[1][3]

Given that the primary effect of aclerastide in diabetic wounds is the induction of a proteolytic

and high-oxidative stress environment, its combination with pro-healing growth factors such as

Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), or

Fibroblast Growth Factor (FGF) is not supported by the available evidence. In fact, the

upregulation of MMP-9 by aclerastide would likely lead to the degradation of these

exogenously applied growth factors, rendering such a combination therapy ineffective.

Data Presentation
Table 1: Effect of Aclerastide on Wound Healing in
Diabetic (db/db) Mice

Treatment
Group

Day 7 Wound
Closure (%)

Day 10 Wound
Closure (%)

Day 14 Wound
Closure (%)

Statistical
Significance
vs. Vehicle

Vehicle (Water) Not specified Not specified Not specified N/A

Aclerastide (100

µ g/day )
Not specified Not specified Not specified

No significant

difference (P >

0.05)[1]

ND-336 (MMP-9

Inhibitor)
Not specified

Significant

acceleration

Significant

acceleration

P = 0.008 (Day

10), P = 0.0001

(Day 14)[1]

Data adapted from Nguyen et al., 2018.[1]

Table 2: Quantitative Analysis of Reactive Oxygen
Species (ROS) and Active MMP-9 in Wounds of Diabetic
Mice Treated with Aclerastide
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Analyte Time Point
Fold Change vs.
Vehicle

Statistical
Significance

Reactive Oxygen

Species (ROS)
Day 1 3.0 P < 0.01[1]

Reactive Oxygen

Species (ROS)
Day 2 2.4 P < 0.05[1]

Active MMP-9 Day 1 2.7 P < 0.05[1]

Active MMP-9 Day 2 2.5 P < 0.05[1]

Active MMP-8 Day 1 & 2
No significant

difference
P = 0.08[1]

Data adapted from Nguyen et al., 2018.[1]

Experimental Protocols
Protocol 1: In Vivo Diabetic Mouse Wound Healing Study
This protocol is adapted from studies evaluating the effect of aclerastide on wound healing in

diabetic mice.[1][5]

1. Animal Model:

Use genetically diabetic mice (e.g., C57BL/KsJ-db/db) which have impaired wound healing

capabilities.[6]

House mice in a controlled environment with free access to food and water.

2. Wounding Procedure:

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

Shave the dorsal thoracic area and sterilize the skin.

Create a full-thickness excisional wound of a standardized size (e.g., 8 mm diameter) using

a sterile biopsy punch.
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Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).

3. Treatment Administration:

Randomly assign mice to different treatment groups (e.g., Vehicle, Aclerastide, Positive

Control).

Starting one day after wound creation, topically apply the treatment to the wound daily for the

duration of the study (e.g., 14 days). For aclerastide, a dosage of 100 µ g/wound/day has

been used.[5]

4. Wound Healing Assessment:

At specified time points (e.g., days 3, 7, 10, 14), photograph the wounds with a scale bar.

Measure the wound area using image analysis software (e.g., ImageJ).

Calculate the percentage of wound closure relative to the initial wound area.

5. Tissue Collection and Analysis:

At the end of the study, euthanize the mice and excise the entire wound, including a margin

of surrounding healthy skin.

Process the tissue for histological analysis (e.g., H&E staining for re-epithelialization and

granulation tissue formation) or biochemical assays.

Protocol 2: In Vivo Imaging of Reactive Oxygen Species
(ROS)
This protocol describes a method for detecting NADPH oxidase-derived superoxide in wounds.

[1][5]

1. Reagent Preparation:

Prepare a solution of a chemiluminescent luminol analog (e.g., L-012) in sterile saline.

2. In Vivo Imaging:
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At desired time points post-wounding and treatment, administer the L-012 solution to the

mice via intraperitoneal injection (e.g., 25 mg/kg).[5]

After a short incubation period (e.g., 10 minutes), image the mice using an in vivo imaging

system capable of detecting bioluminescence.

Quantify the bioluminescent signal from the wound area using the system's software.

Protocol 3: Quantification of Active MMP-9 in Wound
Tissue
This protocol uses an affinity resin coupled with proteomics to specifically quantify active matrix

metalloproteinases.[1][4]

1. Tissue Homogenization:

Excise wound tissue and snap-freeze in liquid nitrogen.

Homogenize the frozen tissue in a suitable lysis buffer.

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

2. Affinity Resin Incubation:

Incubate a known amount of tissue homogenate with an affinity resin that specifically binds

to active MMPs (e.g., batimastat-coupled resin) for 2 hours at 4°C.[4]

Wash the resin to remove non-specifically bound proteins.

3. Elution and Digestion:

Elute the bound active MMPs from the resin.

Perform an in-solution tryptic digest of the eluted proteins to generate peptides.

4. Mass Spectrometry Analysis:
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Analyze the peptide mixture using electrospray ionization mass spectrometry (e.g., Thermo

Q Exactive Orbitrap).[4]

Identify active MMPs by searching the acquired spectra against a protein database (e.g.,

Uniprot).

Quantify the identified active MMPs using a targeted mass spectrometry approach (e.g.,

multiple reaction monitoring on a triple quadrupole instrument) with specific peptide

transitions for each MMP.
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Caption: Aclerastide signaling pathway in diabetic wounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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